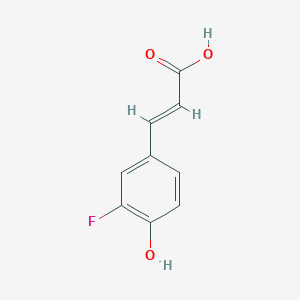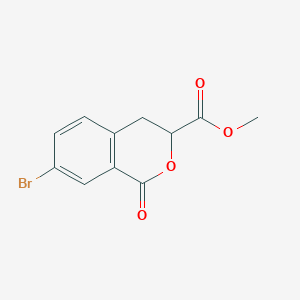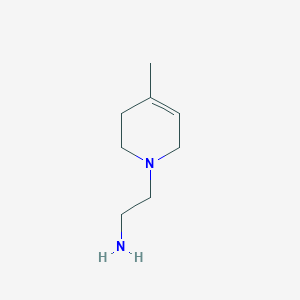
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Fluoro-4-hydroxyphenyl)acrylic acid” is a chemical compound with the molecular formula C9H7FO3 . It is also known by other names such as 3-fluoro-4-hydroxyphenylacetic acid, 2-3-fluoro-4-hydroxyphenyl acetic acid, and 3-fluoro-4-hydroxybenzeneacetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring conjugated to a propanoic acid . The molecular weight of the compound is 170.139 g/mol .Physical And Chemical Properties Analysis
“this compound” is a white to beige crystalline powder . It has a melting point range of 132.0°C to 134.0°C .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
3-(3-Fluoro-4-hydroxyphenyl)acrylic acid has been utilized in the synthesis and modification of polymers. For instance, it's used in the synthesis of surface-active ultraviolet stabilizers for acrylic polymers, contributing to enhanced stability and durability of the materials against UV radiation. Additionally, acrylic acid hydrogels modified with various amine compounds, including aromatic amines related to this compound, have shown improved swelling properties and potential for medical applications due to their antibacterial and antifungal activities (Stoeber et al., 2000) (Aly & El-Mohdy, 2015).
Metal Complexes and Material Properties
Research has explored the synthesis of metal complexes using fluoro-phenyl-acrylic acids, including 3-(3-Fluoro-phenyl)-acrylic acid. These complexes exhibit unique structural and magnetic properties, making them interesting subjects for material science and coordination chemistry. For instance, short C-F...F-C contacts have been observed in these complexes, indicating intriguing intermolecular interactions (Liu, Liu, & Li, 2011).
Corrosion Inhibition
Derivatives of this compound, such as acrylamide derivatives, have been studied as corrosion inhibitors for metals like copper. These derivatives have shown effectiveness in preventing corrosion, indicating their potential in industrial applications for protecting metals against corrosive environments (Abu-Rayyan et al., 2022).
Bioproduction and Bioengineering
In the realm of bioproduction and bioengineering, this compound-related compounds have been investigated for their potential as precursors for bio-based chemicals. For example, 3-hydroxypropionic acid, which can be derived from similar compounds, is a valuable platform chemical used to produce various commodities such as acrylic acid and acrylamide. The production of these compounds via microbial cell factories offers a sustainable alternative to petrochemical feedstocks (Jers et al., 2019).
Safety and Hazards
“3-(3-Fluoro-4-hydroxyphenyl)acrylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Propiedades
IUPAC Name |
(E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXYYLWKWACCMX-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)

![[(4-Amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2356871.png)
![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)
